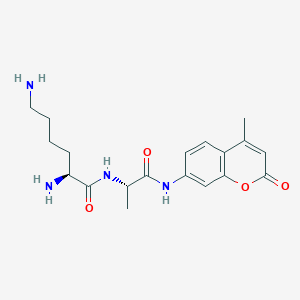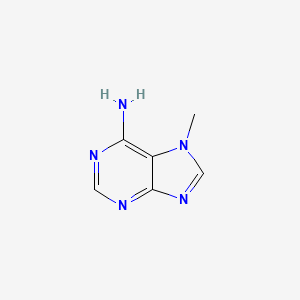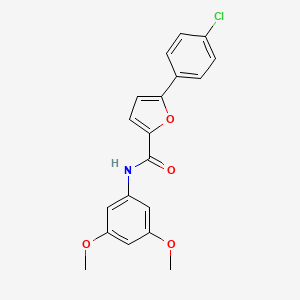
A-803467
Vue d'ensemble
Description
A-803467 is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a carboxamide group, and two aromatic rings substituted with chlorine and methoxy groups.
Applications De Recherche Scientifique
A-803467 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
A-803467 is a potent and selective blocker of the tetrodotoxin-resistant Nav1.8 sodium channel . This channel is preferentially expressed on sensory neurons . The Nav1.8 sodium channel plays a crucial role in the transmission of pain signals, making it a promising target for pain relief .
Mode of Action
This compound interacts with the Nav1.8 sodium channel, blocking its activity . This blockade inhibits the flow of sodium ions, which are essential for the propagation of action potentials in neurons . By blocking these channels, this compound prevents the transmission of pain signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the Nav1.8 sodium channel and the ATP-binding cassette subfamily G member 2 (ABCG2) transporter . This compound increases the cellular sensitivity to ABCG2 substrates in drug-resistant cells overexpressing either wild-type or mutant ABCG2 . This interaction enhances the chemosensitivity of cancer cells .
Pharmacokinetics
The compound’s ability to modulate abcg2-mediated multidrug resistance suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound has been shown to significantly increase the intracellular accumulation of certain drugs by inhibiting the transport activity of ABCG2, without altering its expression levels . In addition, this compound stimulates the ATPase activity in membranes overexpressed with ABCG2 . These actions result in enhanced chemosensitivity in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-803467 typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
A-803467 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
A-803467: shares structural similarities with other furan-based carboxamides and substituted aromatic compounds.
Uniqueness
- The presence of both chlorine and methoxy substituents on the aromatic rings imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBTPQDHDSBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241480 | |
| Record name | A-803467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944261-79-4 | |
| Record name | A-803467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-803467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 944261-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-803467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of A-803467?
A1: this compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. []
Q2: How does this compound interact with NaV1.8?
A2: this compound binds to the pore region of the NaV1.8 channel, specifically interacting with the S6 segments. [, ] This binding blocks the channel, preventing sodium ion flux.
Q3: Is this compound's binding to NaV1.8 use-dependent?
A3: Interestingly, this compound exhibits “reverse use dependence,” meaning its inhibitory effect is reduced with repetitive short depolarizations. [] This characteristic might influence its action under physiological firing conditions.
Q4: Why is NaV1.8 a relevant target for pain management?
A4: NaV1.8 channels are predominantly expressed in pain-sensing neurons (nociceptors), making them a promising target for analgesics with potentially fewer side effects compared to less selective sodium channel blockers. []
Q5: How does blocking NaV1.8 translate to pain relief?
A5: By blocking NaV1.8, this compound reduces the excitability of nociceptors, diminishing their ability to generate and transmit pain signals to the spinal cord and brain. [, ]
Q6: Does this compound impact pain pathways beyond direct NaV1.8 blockade?
A6: Studies suggest that this compound might influence macrophage signaling after sciatic nerve injury, contributing to axon regeneration. [] This effect could involve modulating inflammatory responses through NaV1.8 expressed on macrophages.
Q7: Beyond pain, what other therapeutic applications are being explored for this compound?
A7: Research indicates that this compound can reverse ABCG2-mediated multidrug resistance in cancer cells. [, , , ]
Q8: What is ABCG2, and why is it relevant in cancer?
A8: ABCG2 is a transporter protein often overexpressed in cancer cells. It acts as a cellular pump, removing chemotherapeutic drugs from the cells and contributing to drug resistance. [, ]
Q9: How does this compound affect ABCG2 activity?
A9: this compound appears to inhibit the transport activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs. [] This effect enhances the sensitivity of drug-resistant cancer cells to treatment.
Q10: What is the molecular formula and weight of this compound?
A10: While the exact molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be determined from its chemical name, 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. The molecular formula is C19H16ClNO5 and the molecular weight is 373.79 g/mol.
Q11: Is there any spectroscopic data available for this compound?
A11: The provided abstracts do not mention specific spectroscopic data (NMR, IR, etc.) for this compound.
Q12: What in vitro models have been used to study this compound?
A12: Various in vitro models have been used, including:
- Cell lines: Recombinant cell lines expressing human NaV1.8, as well as cell lines overexpressing ABCG2. [, ]
- Primary cell cultures: Dorsal root ganglion (DRG) neurons from rats and mice to study pain signaling. [, , ]
Q13: What in vivo models have been employed to investigate this compound's effects?
A13: Several animal models have been used, including:
- Pain models:
- Cardiac models:
- Cancer models:
Q14: What are the key findings from in vivo pain model studies?
A14: this compound has demonstrated significant antinociceptive effects in various pain models, particularly in those related to neuropathic and inflammatory pain. [, , , , , , , ] It effectively reduces mechanical allodynia and thermal hyperalgesia, key symptoms of these chronic pain conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


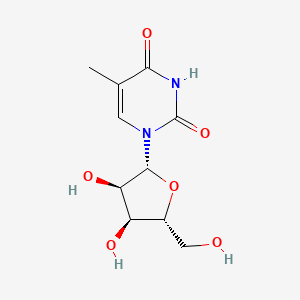
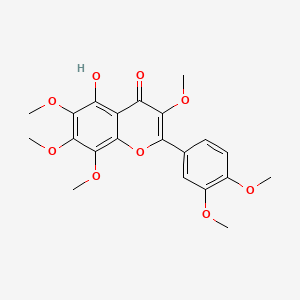
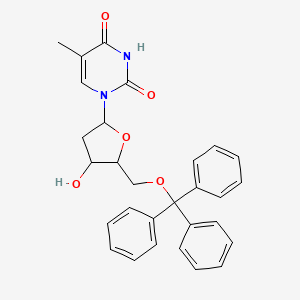

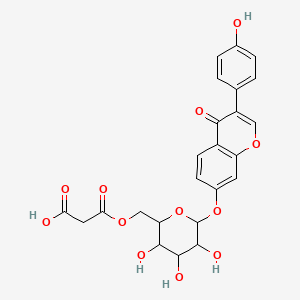
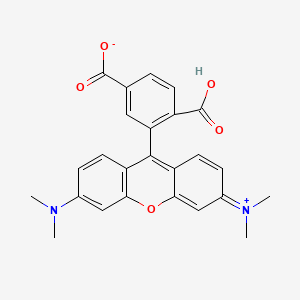
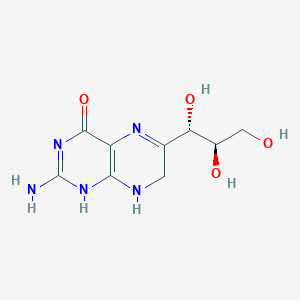

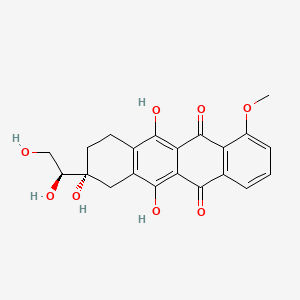


amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)
